Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester
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Overview
Description
Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester is a chemical compound with a complex structure that includes a benzopyran ring substituted with a trifluoromethyl group and an ethyl ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester typically involves the reaction of the corresponding benzopyran derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Starting Material: 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-ol
Reagent: Ethyl chloroformate
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, under nitrogen atmosphere
The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of ethyl chloroformate, followed by elimination of hydrochloric acid to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects. The trifluoromethyl group and benzopyran ring contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethoxy]ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-, ethyl ester
Uniqueness
Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester is unique due to its specific substitution pattern on the benzopyran ring and the presence of the trifluoromethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63450-46-4 |
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Molecular Formula |
C13H10F3NO4 |
Molecular Weight |
301.22 g/mol |
IUPAC Name |
ethyl N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]carbamate |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)17-7-3-4-8-9(13(14,15)16)6-11(18)21-10(8)5-7/h3-6H,2H2,1H3,(H,17,19) |
InChI Key |
VUJLMASTRUYUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
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